molecular formula C12H42O30S6 B15157932 [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate CAS No. 675123-63-4

[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate

Cat. No.: B15157932
CAS No.: 675123-63-4
M. Wt: 858.8 g/mol
InChI Key: PUWDUFDQPYNGAY-UHFFFAOYSA-N
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Description

[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate is a complex organosulfur compound characterized by the presence of multiple sulfomethyl groups attached to a phenyl ring. This compound is notable for its high solubility in water due to the presence of multiple sulfonic acid groups, making it a valuable reagent in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate typically involves the sulfonation of a phenylmethane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfomethyl groups at the desired positions on the phenyl ring. Common reagents used in this process include sulfur trioxide and formaldehyde, which react with the phenylmethane under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often crystallized and purified through recrystallization techniques to obtain the dodecahydrate form.

Chemical Reactions Analysis

Types of Reactions

[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides.

    Substitution: The sulfomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include sulfonate esters, sulfides, and substituted phenylmethanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate involves its ability to donate sulfonic acid groups to other molecules. This sulfonation process can modify the chemical properties of target molecules, affecting their solubility, reactivity, and biological activity. The compound interacts with molecular targets through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate apart is its high degree of sulfonation, which provides it with unique solubility and reactivity characteristics. This makes it particularly valuable in applications requiring high water solubility and strong sulfonation capabilities.

Properties

CAS No.

675123-63-4

Molecular Formula

C12H42O30S6

Molecular Weight

858.8 g/mol

IUPAC Name

[2,3,4,5,6-pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate

InChI

InChI=1S/C12H18O18S6.12H2O/c13-31(14,15)1-7-8(2-32(16,17)18)10(4-34(22,23)24)12(6-36(28,29)30)11(5-35(25,26)27)9(7)3-33(19,20)21;;;;;;;;;;;;/h1-6H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30);12*1H2

InChI Key

PUWDUFDQPYNGAY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)S(=O)(=O)O.O.O.O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

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